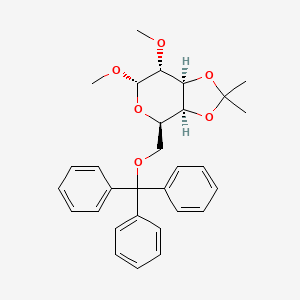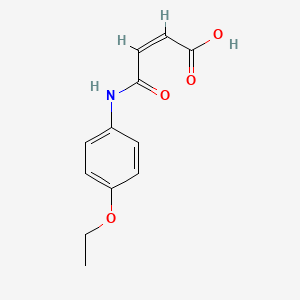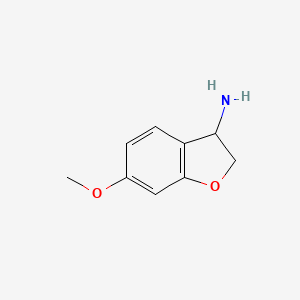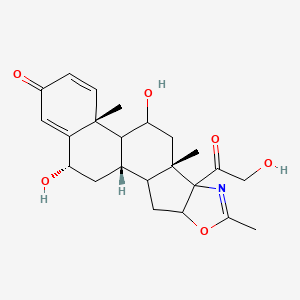![molecular formula C8H12N2O B1140891 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 105786-40-1](/img/structure/B1140891.png)
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives involves multiple steps, including the preparation of endo-5-aminomethyl derivatives and the exploration of different synthetic pathways involving reactions with electrophilic reagents such as arenesulfonyl chlorides, isocyanates, and isothiocyanates. These methods highlight the versatility of the compound’s chemical reactivity and its ability to undergo various transformations (Kas’yan et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using techniques like IR and NMR spectroscopy. These studies have confirmed the stereostructure of the compound and its derivatives, providing insight into their conformational properties and the effects of substituents on the molecule's geometry (Palkó et al., 2005).
Chemical Reactions and Properties
The compound's chemical reactivity has been extensively studied, demonstrating its ability to undergo reactions with various electrophilic reagents. These reactions include the formation of N-substituted derivatives and the exploration of different reactivity patterns depending on the substituents and reaction conditions. The compound's ability to participate in oxidative aminoaziridination reactions has also been highlighted, showing its potential in synthesizing stable derivatives of N-aminoaziridine (Zibinsky et al., 2008).
Propiedades
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSHSJVMGGQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide a useful compound in organic synthesis, particularly for creating chiral molecules?
A1: this compound, especially its enantiopure form (DIEXO), serves as an excellent chiral building block for synthesizing various heterocycles. The research demonstrates its use in a three-step domino reaction with levulinic acid or p-toluoylpropionic acid, leading to tetracyclic pyrrolopyrimidine derivatives []. These derivatives can then undergo a retro-Diels-Alder reaction to yield bicyclic pyrrolo[1,2-A]pyrimidines, with enantiomeric excess exceeding 99% when starting from enantiopure this compound []. This highlights its effectiveness in transferring chirality and creating enantiomerically pure heterocyclic compounds, which are important structures in medicinal chemistry and drug discovery.
Q2: What specific reaction does the paper highlight involving this compound?
A2: The paper focuses on a domino reaction sequence involving this compound and either levulinic acid or p-toluoylpropionic acid. This reaction creates tetracyclic pyrrolopyrimidine derivatives. Importantly, the use of the enantiomerically pure DIEXO version of this compound allows for the synthesis of enantiomerically pure products []. This control over chirality is crucial for developing drugs and understanding their interactions within biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)




